molecular formula C13H17N3O3 B6447972 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640835-96-5

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6447972
CAS No.: 2640835-96-5
M. Wt: 263.29 g/mol
InChI Key: UDYBVJBEAKHSCQ-UHFFFAOYSA-N
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Description

4-{[1-(Oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at position 2 and an azetidine-oxolane ether moiety at position 2. Such structural motifs are often explored in drug discovery for their ability to modulate target binding and metabolic stability .

Properties

IUPAC Name

4-[1-(oxolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)12-5-10(1-3-15-12)19-11-6-16(7-11)9-2-4-18-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBVJBEAKHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane and azetidine moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred from structural analogs in related chemical families:

a. Structural Analogues in Patent Literature ()

The patent in describes compounds with a thiazolidinone-imidazopyridine scaffold (e.g., N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide). While these share a carboxamide group and heterocyclic systems, their core structures and substituents differ significantly from the target compound. Key distinctions include:

  • Core Ring System: The target compound uses pyridine, azetidine, and oxolane, whereas the patent compounds employ imidazopyridine and thiazolidinone.
  • Substituent Chemistry: The azetidine-oxolane ether in the target compound introduces unique steric and electronic effects compared to the phenolic/methoxyphenyl groups in the patent molecules.

b. Computational and Refinement Tools ()

Crystallographic refinement software like SHELX () is critical for determining the 3D structures of such compounds.

Hypothetical Comparison Table (Based on General Knowledge)

Property 4-{[1-(Oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Thiazolidinone-Imidazopyridine Analogs () Pyridine-Azetidine Derivatives
Core Structure Pyridine + azetidine-oxolane Imidazopyridine + thiazolidinone Pyridine + azetidine
Polarity Moderate (ether and carboxamide groups) High (phenolic/methoxy groups) Moderate
Conformational Rigidity High (constrained azetidine and oxolane) Moderate (flexible thiazolidinone) High (azetidine)
Metabolic Stability Likely enhanced (oxolane reduces oxidative metabolism) Variable (depends on substituents) Moderate

Research Findings and Limitations

No experimental data (e.g., binding affinities, solubility, or pharmacokinetics) for the target compound are available in the provided evidence. Patent compounds in prioritize thiazolidinone scaffolds for unspecified therapeutic applications, whereas azetidine-oxolane-pyridine systems are typically explored for kinase inhibition or CNS targets.

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